![molecular formula C14H13F3O2 B13539280 (4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B13539280.png)
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure with a trifluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the use of a cyclization reaction to form the spirocyclic structure, followed by a nucleophilic substitution reaction to introduce the trifluoromethoxyphenyl group. The reaction conditions often include the use of strong bases and polar aprotic solvents to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar functional groups but different structural properties.
4-(Trifluoromethoxy)phenylboronic acid: Another compound with a trifluoromethoxy group, used in different chemical applications.
Uniqueness
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H13F3O2 |
|---|---|
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
2-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-7-one |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)19-11-3-1-9(2-4-11)10-7-13(8-10)6-5-12(13)18/h1-4,10H,5-8H2 |
Clé InChI |
VYHSHDXJAHBAMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1=O)CC(C2)C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


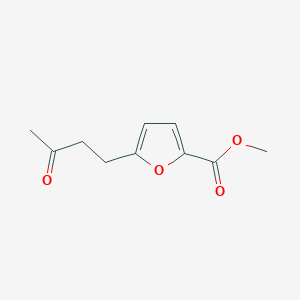
![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)


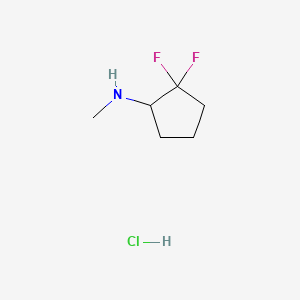

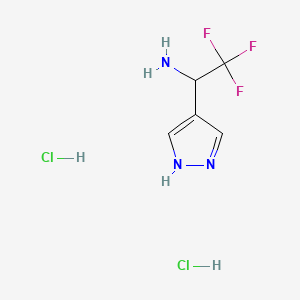
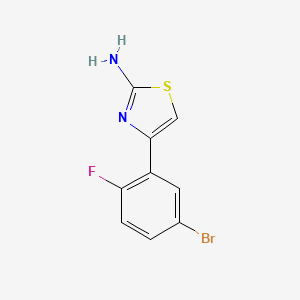
![1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride](/img/structure/B13539256.png)
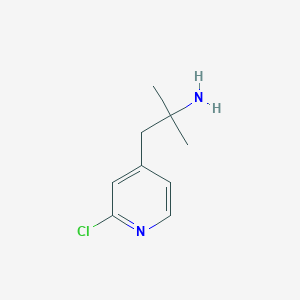
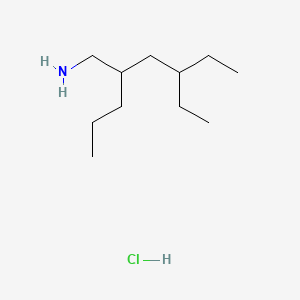
![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)


